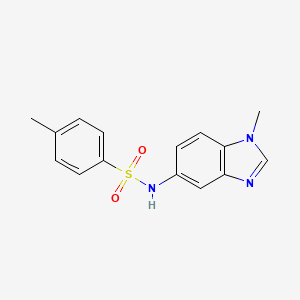![molecular formula C9H10ClN3O3 B5789993 methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5789993.png)
methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate, also known as MCC, is a chemical compound that has been widely used in scientific research for its unique properties. MCC is a hydrazine derivative that has been synthesized through a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
Methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate has been shown to inhibit the activity of proteasomes by binding to the active site of the proteasome and blocking the degradation of proteins. This leads to the accumulation of misfolded and damaged proteins, which can lead to cell death.
Biochemical and Physiological Effects
methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the activation of the unfolded protein response. methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate has also been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
Methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate has several advantages for use in laboratory experiments, including its ability to selectively inhibit the activity of proteasomes, which allows for the study of the role of proteasomes in various cellular processes. However, methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate also has limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the study of methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate, including the development of more selective proteasome inhibitors, the identification of new targets for methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate, and the study of the role of proteasomes in various diseases and cellular processes. Additionally, the potential use of methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate in drug development and therapy warrants further investigation.
Synthesis Methods
Methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate can be synthesized through a variety of methods, including the reaction of 4-chloroaniline with ethyl chloroformate to produce ethyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate, which can then be methylated to produce methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate. Other methods include the reaction of 4-chloroaniline with methyl chloroformate and hydrazine hydrate, or the reaction of 4-chloroaniline with methyl hydrazinecarboxylate.
Scientific Research Applications
Methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate has been widely used in scientific research for its unique properties, including its ability to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells. methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate has been used in the study of various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders.
properties
IUPAC Name |
methyl N-[(4-chlorophenyl)carbamoylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O3/c1-16-9(15)13-12-8(14)11-7-4-2-6(10)3-5-7/h2-5H,1H3,(H,13,15)(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDKWFUDDRSSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5789927.png)
![3-[(3,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5789935.png)

![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5789969.png)

![2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5789995.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol](/img/structure/B5790014.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5790024.png)
